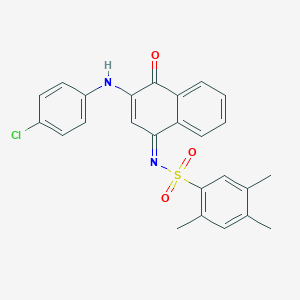

N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as COTI-2, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Mecanismo De Acción

N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide binds to the core domain of mutant p53 and stabilizes it, preventing it from binding to DNA and promoting tumor growth. This mechanism of action is different from other p53-targeting drugs, which typically work by restoring the function of wild-type p53.

Biochemical and Physiological Effects:

Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells that express mutant p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is its specificity for mutant p53. This allows for targeted therapy that may have fewer side effects than traditional chemotherapy. However, one limitation is that this compound may not be effective in all types of cancer, as mutant p53 is not present in all tumors.

Direcciones Futuras

For research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide include exploring its potential use in combination with other cancer therapies, studying its effectiveness in different types of cancer, and developing more potent and specific inhibitors of mutant p53. Additionally, further research is needed to understand the long-term effects of this compound treatment and to develop biomarkers to predict response to therapy.

In conclusion, this compound is a small molecule inhibitor that has shown promise in cancer treatment by targeting mutant p53. Its specificity and potential to sensitize cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and effectiveness in different types of cancer.

Métodos De Síntesis

The synthesis of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that includes the reaction of 4-chloroaniline with 1,2-naphthoquinone to produce 3-(4-chloroanilino)-1,2-naphthoquinone. This compound is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to produce this compound. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. By inhibiting mutant p53, this compound has the potential to sensitize cancer cells to chemotherapy and prevent tumor growth.

Propiedades

Fórmula molecular |

C25H21ClN2O3S |

|---|---|

Peso molecular |

465 g/mol |

Nombre IUPAC |

(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C25H21ClN2O3S/c1-15-12-17(3)24(13-16(15)2)32(30,31)28-22-14-23(27-19-10-8-18(26)9-11-19)25(29)21-7-5-4-6-20(21)22/h4-14,27H,1-3H3/b28-22- |

Clave InChI |

QPINOEOLDJTXTQ-SLMZUGIISA-N |

SMILES isomérico |

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |

SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |

SMILES canónico |

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)

![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)

![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)

![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)

![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)

![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)

![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)

![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)

![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)

![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)

![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)

![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)

![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)